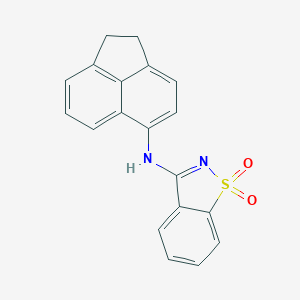
N-(2-ethoxyphenyl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)quinoline-8-sulfonamide, also known as E-3174, is a chemical compound that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative is a potent inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have beneficial effects in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the inhibition of ACE, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces the production of angiotensin II and promotes vasodilation, which leads to a decrease in blood pressure and improved cardiovascular function.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been shown to have beneficial effects on blood pressure and cardiovascular function. Studies have demonstrated that N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces blood pressure in hypertensive patients and improves cardiac function in patients with heart failure. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its potent inhibitory activity against ACE, which makes it a valuable tool for studying the role of ACE in cardiovascular disease. However, one limitation of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)quinoline-8-sulfonamide. One area of interest is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms underlying the beneficial effects of N-(2-ethoxyphenyl)quinoline-8-sulfonamide on cardiovascular function. Finally, there is a need for clinical trials to determine the efficacy and safety of N-(2-ethoxyphenyl)quinoline-8-sulfonamide in the treatment of hypertension and other cardiovascular diseases.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the reaction of 2-ethoxyaniline with 8-chloroquinoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of ACE, which plays a crucial role in the regulation of blood pressure and cardiovascular function. As such, N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been investigated for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Propiedades
Nombre del producto |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15-10-4-3-9-14(15)19-23(20,21)16-11-5-7-13-8-6-12-18-17(13)16/h3-12,19H,2H2,1H3 |
Clave InChI |
XDDLOGKNBIQVIX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





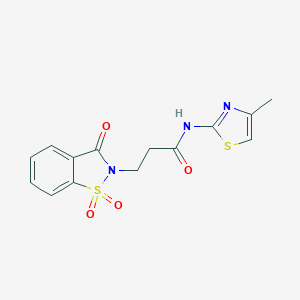

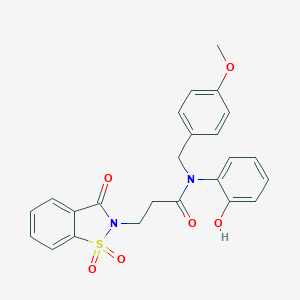
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
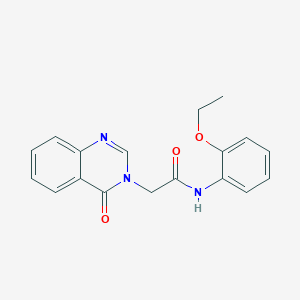
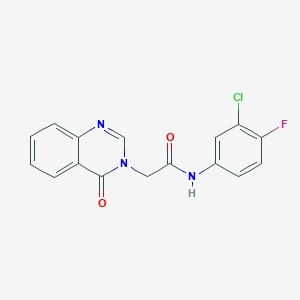
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
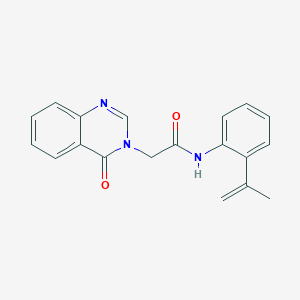
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
